2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one
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Overview
Description
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .
Preparation Methods
The synthesis of 2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Another method involves the use of 2-aminobenzamides, sulfonyl azides, and terminal alkynes, which undergo nucleophilic additions and ring cleavage reactions to form the quinazolinone structure .
Chemical Reactions Analysis
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or benzyloxy positions using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s antibacterial activity may result from its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one can be compared with other quinazolinone derivatives such as:
2-(4-hydroxybenzyl)quinazolin-4(3H)-one: Known for its cytotoxic activity against cancer cell lines.
3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones: These compounds exhibit various biological activities, including antibacterial and anticancer properties
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C23H19ClN2O3 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C23H19ClN2O3/c1-2-28-20-13-16(22-25-19-11-7-6-10-17(19)23(27)26-22)12-18(24)21(20)29-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,25,26,27) |
InChI Key |
RPAPKAGBKNXXSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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